molecular formula C12H13N3O2 B8006910 4-Nitro-2-(1-piperidinyl)benzonitrile

4-Nitro-2-(1-piperidinyl)benzonitrile

Cat. No.: B8006910
M. Wt: 231.25 g/mol
InChI Key: OXKNPUSESOAUGT-UHFFFAOYSA-N
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Description

4-Nitro-2-(1-piperidinyl)benzonitrile is an organic compound with the molecular formula C12H13N3O2 and a molecular weight of 231.256 g/mol . This compound is characterized by the presence of a nitro group, a piperidine ring, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(1-piperidinyl)benzonitrile typically involves the reaction of 4-nitrobenzonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(1-piperidinyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitro-2-(1-piperidinyl)benzonitrile is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Nitro-2-(1-piperidinyl)benzonitrile involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    4-Nitrobenzonitrile: Lacks the piperidine ring, making it less versatile in certain reactions.

    2-Nitro-4-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group, which imparts different chemical properties.

    4-(3-(4-Nitrophenyl)-acryloyl)-benzonitrile: Has an additional acrylate group, affecting its reactivity.

Uniqueness: 4-Nitro-2-(1-piperidinyl)benzonitrile is unique due to the presence of both a nitro group and a piperidine ring, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications .

Properties

IUPAC Name

4-nitro-2-piperidin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-10-4-5-11(15(16)17)8-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKNPUSESOAUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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